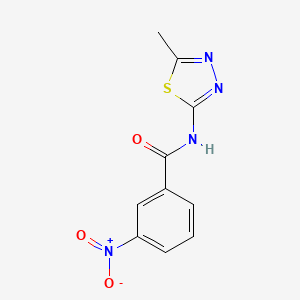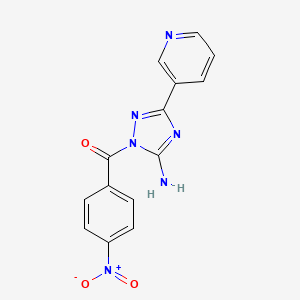
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, also known as MNTNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTNB is a nitroaromatic compound that contains a thiadiazole ring, which makes it a unique molecule with interesting properties.
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial infection. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate inflammation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling molecule involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis, which is a programmed cell death process that is important for the removal of damaged or abnormal cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit cell proliferation, which is important for the prevention of tumor growth. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to modulate the immune response, which is important for the regulation of inflammation and bacterial infection.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several advantages for laboratory experiments, including its high yield synthesis and potent biological activities. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide. One potential direction is the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide as a diagnostic and therapeutic agent for cancer. Another potential direction is the investigation of the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide and its potential targets in cells and tissues. Furthermore, the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide analogs with improved solubility and potency may also be an interesting direction for future research.
Méthodes De Synthèse
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide as a yellowish solid with a high yield.
Applications De Recherche Scientifique
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential as a diagnostic and therapeutic agent in cancer treatment.
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-12-13-10(18-6)11-9(15)7-3-2-4-8(5-7)14(16)17/h2-5H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGKSSUMKQULIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)


![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)